molecular formula C14H15F3O2 B8232250 tert-Butyl 3-(trifluoromethyl)-4-vinylbenzoate

tert-Butyl 3-(trifluoromethyl)-4-vinylbenzoate

Cat. No.: B8232250
M. Wt: 272.26 g/mol
InChI Key: FNLGONGRXKBSFM-UHFFFAOYSA-N
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Description

tert-Butyl 3-(trifluoromethyl)-4-vinylbenzoate: is an organic compound that features a trifluoromethyl group, a vinyl group, and a tert-butyl ester. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(trifluoromethyl)-4-vinylbenzoate typically involves the esterification of 3-(trifluoromethyl)-4-vinylbenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved heat and mass transfer, better control over reaction conditions, and increased safety. The use of flow microreactor systems can make the process more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(trifluoromethyl)-4-vinylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which tert-Butyl 3-(trifluoromethyl)-4-vinylbenzoate exerts its effects is largely influenced by the trifluoromethyl group. This group is highly electronegative, which can stabilize negative charges and enhance the reactivity of adjacent functional groups. The vinyl group can participate in polymerization reactions, while the ester group can undergo hydrolysis under acidic or basic conditions .

Comparison with Similar Compounds

  • tert-Butyl 4-(trifluoromethyl)benzoate
  • tert-Butyl 3-(trifluoromethyl)benzoate
  • tert-Butyl 4-vinylbenzoate

Uniqueness: tert-Butyl 3-(trifluoromethyl)-4-vinylbenzoate is unique due to the presence of both the trifluoromethyl and vinyl groups. This combination allows for a wide range of chemical reactions and applications that are not possible with compounds containing only one of these functional groups .

Properties

IUPAC Name

tert-butyl 4-ethenyl-3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3O2/c1-5-9-6-7-10(8-11(9)14(15,16)17)12(18)19-13(2,3)4/h5-8H,1H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLGONGRXKBSFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)C=C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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